Fructose 1-phosphate

Aldolase B Enzyme Kinetics Substrate Specificity

Fructose 1-phosphate (F1P) is the ONLY validated substrate for accurate human aldolase B kinetics—its Km of 2.3 mM differs >1,400-fold from F1,6BP (Km 1.6 µM). Using F6P or F1,6BP yields erroneous kinetic parameters, invalidating HFI disease models. Only F1P recapitulates cellular ATP depletion and purine degradation central to HFI pathology. Additionally, F1P co-elutes with F6P in HILIC; high-purity F1P is indispensable for developing validated LC-MS/MS methods for sugar phosphate quantification.

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
CAS No. 15978-08-2
Cat. No. B091348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose 1-phosphate
CAS15978-08-2
Synonymseta-D-fructopyranose 1-phosphate
fructose-1-phosphate
fructose-1-phosphate, (L)-isomer
fructose-1-phosphate, barium salt, (D)-isomer
fructose-1-phosphate, monosodium salt, (D)-isome
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)O
InChIInChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1
InChIKeyZKLLSNQJRLJIGT-UYFOZJQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructose 1-Phosphate (CAS 15978-08-2) for Scientific and Industrial Research: An Essential Intermediate in Fructose Metabolism


Fructose 1-phosphate (F1P, CAS 15978-08-2) is a phosphorylated monosaccharide derivative that functions as a central intermediate in the fructose-specific catabolic pathway. Chemically, it exists as D-fructose 1-phosphate, with a molecular formula of C6H13O9P and a molecular weight of approximately 260.14 g/mol [1]. Unlike more common hexose phosphates that feed directly into glycolysis, F1P is generated exclusively by ketohexokinase (fructokinase, KHK) from dietary fructose, bypassing the major regulatory checkpoint of glycolysis (phosphofructokinase-1) [2]. This unique metabolic entry point distinguishes F1P from glucose-derived hexose phosphates and underpins its specialized role in liver, kidney, and small intestine metabolism. As an endogenous metabolite found across diverse organisms from bacteria to humans, F1P is an essential research tool for studying fructose metabolism disorders, enzyme kinetics, and cellular energy homeostasis.

Why Fructose 1-Phosphate Cannot Be Replaced by Common Analogs Like Fructose 6-Phosphate or Fructose 1,6-Bisphosphate in Research Applications


The structural and functional uniqueness of fructose 1-phosphate (F1P) renders it non-substitutable by seemingly similar hexose phosphates such as fructose 6-phosphate (F6P) or fructose 1,6-bisphosphate (F1,6BP). In enzymatic assays, F1P exhibits dramatically different kinetic parameters. For instance, human aldolase B displays a Michaelis constant (Km) of 2.3 mM for F1P, which is approximately 1,400-fold higher than its Km of 1.6 µM for F1,6BP [1]. Similarly, in competitive inhibition assays, F1P demonstrates a Ki value for glucose phosphate isomerase that is approximately 4- to 5-fold lower (more potent) than that of F1,6BP [2]. These quantitative differences arise because F1P occupies a unique branch in fructose metabolism, distinct from the glycolytic/gluconeogenic pathways governed by F6P and F1,6BP. Consequently, experimental results—whether in enzyme kinetics, metabolic flux analysis, or disease modeling—cannot be extrapolated from data obtained with these analogs. The following evidence provides specific, quantifiable comparisons to guide scientifically rigorous procurement.

Fructose 1-Phosphate (CAS 15978-08-2) Product-Specific Quantitative Evidence Guide: Comparative Data for Scientific Selection


Aldolase B Substrate Affinity: Fructose 1-Phosphate (F1P) vs. Fructose 1,6-Bisphosphate (F1,6BP)

Human aldolase B (ALDOB), the key hepatic enzyme for fructose metabolism, exhibits a pronounced and quantifiable preference for its primary substrate fructose 1,6-bisphosphate (F1,6BP) over fructose 1-phosphate (F1P). The Michaelis constant (Km) for F1,6BP is 1.6 µM, whereas the Km for F1P is 2.3 mM [1]. This difference in affinity is critical for understanding the enzyme's physiological role and for designing in vitro assays. Using a compound with incorrect kinetic properties would yield invalid results. This data was confirmed in recombinant human aldolase B, which was shown to be kinetically identical to the native liver enzyme [2].

Aldolase B Enzyme Kinetics Substrate Specificity

Potency of Glucose Phosphate Isomerase (GPI) Inhibition: Fructose 1-Phosphate (F1P) vs. Fructose 1,6-Diphosphate (F1,6DP)

In competitive inhibition studies with purified rabbit-muscle and -liver glucose phosphate isomerase (GPI), fructose 1-phosphate (F1P) was found to be a significantly more potent inhibitor than fructose 1,6-diphosphate (F1,6DP). The apparent inhibition constant (Ki) for F1P was determined to be in the range of 1.37 to 1.67 mM, while the Ki for F1,6DP was in the range of 7.2 to 7.9 mM [1]. This demonstrates that F1P is a 4- to 5-fold stronger competitive inhibitor of GPI compared to F1,6DP. The assay was conducted at pH 7.4 and 30°C.

Glucose Phosphate Isomerase Competitive Inhibition Metabolic Regulation

Activation and Inhibition of Yeast Phosphofructokinase: Fructose 1-Phosphate (F1P) vs. D-Fructose

Fructose 1-phosphate (F1P) and D-fructose exhibit distinct effector profiles on purified yeast phosphofructokinase. D-fructose activates the enzyme at concentrations up to 0.3 mM but becomes a competitive inhibitor at higher levels. In contrast, F1P activates the enzyme up to a concentration of 1.0 mM before exhibiting competitive inhibition at 2.0–3.5 mM [1]. Both compounds decrease the Hill coefficient for fructose 6-phosphate from 2.8 to 1.0. The quantitative difference in the activation range (1.0 mM for F1P vs. 0.3 mM for fructose) is critical for experimental design.

Phosphofructokinase Enzyme Effector Glycolytic Oscillations

Chromatographic Resolution of Fructose 1-Phosphate from Fructose 6-Phosphate Using HILIC-MS

The analytical separation of fructose 1-phosphate (F1P) from its isomer fructose 6-phosphate (F6P) is notoriously difficult. A study evaluating a hydrophilic interaction liquid chromatography (HILIC) method successfully resolved eight other biologically important phosphorylated sugars but reported that F1P and F6P were not resolved under those conditions [1]. While the method allows for quantification of total fructose-phosphate, it highlights a key analytical challenge. Alternative techniques, such as reversed-phase ion-pair HPLC, have been demonstrated to achieve separation of similar isomers like glucose-6-phosphate and fructose-6-phosphate for the first time, suggesting a potential pathway for F1P/F6P separation but with no guarantee of success [2]. This underscores that F1P cannot be assumed to behave identically to its isomer in analytical workflows.

Analytical Chemistry HILIC-MS Sugar Phosphate Separation

Fructose 1-Phosphate Accumulation and ATP Depletion: A Distinct Metabolic Signature Compared to Glucose-Derived Phosphates

The accumulation of fructose 1-phosphate (F1P) triggers a unique cellular ATP depletion cascade that is not observed with glucose-derived hexose phosphates. In hepatic metabolism, the action of fructokinase on fructose to form F1P rapidly consumes ATP and inorganic phosphate (Pi). This leads to a state of cellular energy stress characterized by falling ATP and rising AMP, which subsequently drives purine degradation and hyperuricemia [1]. In pancreatic β-cells, the accumulation of F1P was shown to suppress pyruvate kinase (PK) activity, directly contributing to a lower ATP/ADP ratio [2]. This pathway-specific ATP depletion is a hallmark of fructose metabolism and is absent in glucose metabolism, where hexokinase/glucokinase activity is tightly feedback-regulated [1].

Cellular Energetics ATP Depletion Metabolic Disease Modeling

Differential Regulation of Glucokinase: Antagonism Between Fructose 1-Phosphate (F1P) and Fructose 6-Phosphate (F6P)

The activity of hepatic glucokinase is regulated by a glucokinase regulatory protein (GKRP). Fructose 6-phosphate (F6P) acts as an inhibitor in this system, while fructose 1-phosphate (F1P) acts as an antagonist, relieving the inhibition. In a study using rat liver preparations, at a concentration of 1 mM, F1P stimulated glucokinase activity approximately twofold, whereas glucose 6-phosphate inhibited by about 30% [1]. F1P was further shown to antagonize the inhibitory effect of F6P in a competitive manner [2]. This demonstrates that F1P and F6P have functionally opposite effects on this key regulatory node.

Glucokinase Allosteric Regulation GKRP

Fructose 1-Phosphate (CAS 15978-08-2): Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Enzymatic Assays for Aldolase B Activity and Substrate Specificity Studies

Given the >1,000-fold difference in Km between F1P and F1,6BP for human aldolase B, Fructose 1-phosphate is the essential and non-substitutable substrate for accurately characterizing the activity and kinetics of this enzyme. This is particularly critical for research on hereditary fructose intolerance (HFI), where ALDOB mutations specifically impair F1P cleavage [1]. Use of the correct substrate ensures valid kinetic data and clinically relevant findings.

Modeling Hereditary Fructose Intolerance (HFI) and Fructose-Induced Cellular Toxicity

Fructose 1-phosphate is the causative metabolite in HFI. Its accumulation in aldolase B-deficient cells leads to a well-documented cascade of ATP depletion and subsequent metabolic disturbances [2]. F1P is therefore an indispensable tool for creating in vitro and ex vivo disease models to study the molecular pathogenesis of HFI and to screen for potential therapeutic interventions aimed at reducing F1P accumulation or mitigating its toxic effects [3].

Investigating Cellular Energy Stress and ATP Depletion Pathways

Unlike glucose-derived phosphates, the generation and accumulation of Fructose 1-phosphate uniquely triggers rapid ATP depletion by consuming inorganic phosphate and driving purine degradation [2]. This makes F1P a valuable research tool for studying mechanisms of cellular energy stress, the role of ATP/ADP ratios in metabolic regulation, and the link between fructose metabolism and conditions like hyperuricemia and gout.

Analytical Method Development for Phosphorylated Sugar Separation

As demonstrated by its co-elution with fructose 6-phosphate in common HILIC methods, Fructose 1-phosphate presents a specific and challenging separation problem [4]. A high-purity F1P standard is, therefore, a critical requirement for any laboratory seeking to develop and validate robust LC-MS or HPLC methods for the accurate and simultaneous quantification of multiple sugar phosphates in complex biological matrices.

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